molecular formula C14H11IN2O2 B8484208 1-Benzoyl-2-(4-iodobenzoyl)hydrazine

1-Benzoyl-2-(4-iodobenzoyl)hydrazine

Cat. No.: B8484208
M. Wt: 366.15 g/mol
InChI Key: DVMYEBXVVYNBFK-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(4-iodobenzoyl)hydrazine is a diacylhydrazine derivative characterized by a benzoyl group and a 4-iodobenzoyl moiety linked via a hydrazine bridge. The iodine substituent at the para position distinguishes it from similar compounds, influencing electronic effects, steric bulk, and lipophilicity.

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

N'-benzoyl-4-iodobenzohydrazide

InChI

InChI=1S/C14H11IN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

DVMYEBXVVYNBFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen substituents on the benzoyl group significantly alter molecular properties. Key analogues include:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Features References
1-Benzoyl-2-(2-fluorobenzoyl)hydrazine 2-Fluorobenzoyl Not reported Not reported Electron-withdrawing F; smaller substituent
1-Benzoyl-2-(3-fluorobenzoyl)hydrazine 3-Fluorobenzoyl Not reported Not reported Moderate steric hindrance
1-Benzoyl-2-(4-chlorobenzoyl)hydrazine 4-Chlorobenzoyl Not reported Not reported Cl: Larger than F; increased lipophilicity
1-Benzoyl-2-phenylsulfonylhydrazine Phenylsulfonyl Not reported Not reported Sulfonyl group enhances acidity
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide Benzimidazole core Not reported 240 Heterocyclic integration; higher thermal stability

Key Observations :

  • Iodine vs.
  • Electron Effects : Electron-withdrawing substituents (e.g., F, Cl) reduce electron density on the hydrazine bridge, affecting reactivity and stability .

Comparison :

Physicochemical Properties

  • Melting Points : Benzimidazole-linked hydrazides exhibit higher melting points (~240°C) due to extended conjugation and hydrogen bonding . Sulfonylhydrazines (e.g., 172–174°C in ) show lower melting points, influenced by sulfonyl group geometry .
  • Solubility: Electron-withdrawing groups (e.g., F, Cl) reduce solubility in polar solvents, while iodine’s polarizability may enhance solubility in non-polar media .

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